molecular formula C10H7ClN2 B6597388 2-(3-chlorophenyl)pyrazine CAS No. 108030-82-6

2-(3-chlorophenyl)pyrazine

Cat. No.: B6597388
CAS No.: 108030-82-6
M. Wt: 190.63 g/mol
InChI Key: UGZZOTWFHDPYEF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyrazine (CAS No: 108030-82-6) is a high-purity chemical compound with the molecular formula C10H7ClN2 and a molecular weight of 190.63 g/mol . This compound belongs to the class of substituted pyrazines, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery for their versatile applications. Researchers value this chemical building block for developing novel molecules, particularly in structure-based drug design . Pyrazine cores, such as the one in this compound, are frequently investigated for their potential to interact with biological targets. For instance, structurally related dichlorophenyl-pyrazinamine derivatives have been identified as potent and selective allosteric inhibitors of the SHP2 protein, a key oncogene involved in cancer cell survival and proliferation through the RAS-ERK signaling pathway . As such, 2-(3-Chlorophenyl)pyrazine serves as a critical synthetic intermediate for researchers exploring new SHP2 inhibitors and other targeted therapies in oncology. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(3-chlorophenyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZZOTWFHDPYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311148
Record name 2-(3-Chlorophenyl)pyrazine
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Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108030-82-6
Record name 2-(3-Chlorophenyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108030-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)pyrazine
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Preparation Methods

Reaction Mechanism and Optimization

The electrochemical synthesis of 2-(3-chlorophenyl)pyrazine (3ga) involves a TsOH·H₂O-catalyzed annulation between acetophenone derivatives and ethylenediamine in dimethylacetamide (DMA). KI serves as a redox mediator, facilitating the generation of iodine radicals under a constant current of 13 mA. The reaction proceeds via a two-electron oxidation pathway, forming a dihydropyrazine intermediate that undergoes dehydrogenation to yield the aromatic pyrazine core.

Key parameters influencing yield include:

  • Temperature : Optimal at 100°C, balancing reaction rate and side-product formation.

  • Electrode Materials : Graphite anodes and platinum cathodes prevent metal leaching.

  • Solvent Choice : DMA enhances solubility of intermediates and stabilizes charged species.

Experimental Procedure

In a representative protocol:

  • Setup : An undivided three-necked flask equipped with graphite (anode) and platinum (cathode) electrodes is charged with TsOH·H₂O (0.03 mmol), KI (0.39 mmol), 3-chloroacetophenone (0.3 mmol), ethylenediamine (1.5 mmol), and DMA (9.0 mL).

  • Electrolysis : Conducted at 13 mA for 5.7 hours under nitrogen.

  • Workup : The mixture is extracted with diethyl ether, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 50:1).

Yield : 60% isolated yield as a white solid.

Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.29 (d, J = 1.4 Hz, 1H), 8.73–8.70 (m, 1H), 8.64 (d, J = 2.4 Hz, 1H), 8.27 (dd, J = 8.8, 2.0 Hz, 1H), 7.61–7.54 (m, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 151.38, 144.37, 143.46, 142.36, 133.53, 133.25, 132.99, 128.77, 128.68, 127.66.

Diaryl Imine-Mediated Alkylation

Critical Steps:

  • Imine Formation : Benzophenone reacts with glycine esters (e.g., methyl glycinate) in toluene at 20–120°C using DIEA or Et₃N as base.

  • Nucleophilic Substitution : The resulting imine reacts with 2,3-dichloropyrazine in DMF at 20–130°C, with Cs₂CO₃ as base.

  • Hydrolysis : Acidic (HCl) or basic (NaOH) cleavage yields the free amine, which can undergo further coupling.

Adaptation for Target Synthesis

To synthesize 2-(3-chlorophenyl)pyrazine, the protocol requires modification:

  • Substrate Selection : Use 3-chlorophenylglycine ester instead of glycine derivatives.

  • Optimization Challenges :

    • Competing side reactions at the pyrazine C-3 position.

    • Low yields (<50%) due to steric hindrance from the chloro substituent.

Halogen Exchange Strategies

Limitations:

  • Multiple steps reduce overall efficiency.

  • Requires palladium catalysts, increasing cost.

Comparative Analysis of Methods

MethodReagents/ConditionsYieldScalabilityKey Advantage
ElectrochemicalTsOH·H₂O, KI, DMA, 100°C, 13 mA60%HighNo external oxidants required
Diaryl ImineCs₂CO₃, DMF, 130°C<50%ModerateFunctional group versatility
Halogen ExchangeNBS, Pd catalystsN/ALowTheoretical applicability

Industrial Considerations

Electrochemical Synthesis

  • Advantages :

    • Gram-scale production demonstrated.

    • Environmentally benign (no stoichiometric oxidants).

  • Challenges :

    • Specialized equipment for electrolysis.

    • High energy input (5.7 hours at 13 mA).

Patent Route Adaptability

  • Process Economics : Use of DMF and Cs₂CO₃ increases costs.

  • Safety : Lacrymatory byproducts from halomethyl intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)pyrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Pharmacological Applications

2-(3-chlorophenyl)pyrazine is primarily recognized for its potential as a therapeutic agent. Its derivatives have been studied extensively for their biological activities, particularly in cancer treatment and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that compounds derived from pyrazine scaffolds exhibit potent anticancer activities. For instance, a series of pyrazine derivatives were synthesized and evaluated for their inhibitory effects on c-Met and VEGFR-2 kinases, which are crucial targets in cancer therapy. One notable compound showed an IC50 value of 26 nM against c-Met and effectively inhibited the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Antimicrobial Properties

The pyrazine structure has also been linked to antimicrobial effects. Pyrazoline derivatives, which include pyrazine moieties, have shown significant antibacterial and antifungal activities. These compounds are being explored for their potential use in treating infections caused by resistant strains of bacteria and fungi .

Synthesis Methodologies

The synthesis of 2-(3-chlorophenyl)pyrazine and its derivatives has been achieved through various methodologies, emphasizing the importance of efficient synthetic routes in drug development.

One-Pot Synthesis Techniques

Innovative synthetic strategies such as catalyst-free one-pot reactions have been developed to produce complex pyrazole-pyrazine derivatives efficiently. These methods allow for rapid assembly of diverse compounds with high yields and reduced environmental impact . For example, the Ugi reaction followed by intramolecular N-arylation has facilitated the synthesis of densely substituted pyrazole-pyrazines without the need for catalysts.

Hybrid Compound Development

Recent research has focused on hybrid compounds that combine pyrazine with other heterocycles like triazoles. These hybrids have shown enhanced biological activity compared to their individual components, making them promising candidates for further development in pharmaceutical applications .

Case Studies

Several case studies illustrate the practical applications of 2-(3-chlorophenyl)pyrazine in drug development.

Case Study: Dual Inhibitors

A study synthesized a series of triazolo[4,3-a]pyrazine derivatives that acted as dual inhibitors of c-Met and VEGFR-2 kinases. Among these, one compound demonstrated remarkable antiproliferative activity with IC50 values indicating strong efficacy against multiple cancer cell lines . The findings suggest that modifications to the pyrazine structure can significantly influence biological activity.

Case Study: Antitubercular Agents

Research has also highlighted the role of pyrazine derivatives as antitubercular agents. Modifications to traditional pyrazinamide structures have led to the discovery of new compounds with enhanced efficacy against Mycobacterium tuberculosis, showcasing the versatility of pyrazine-based compounds in addressing global health challenges .

Data Tables

Application AreaCompound TypeKey Findings
AnticancerPyrazine DerivativesPotent inhibition of c-Met/VEGFR-2 kinases
AntimicrobialPyrazoline DerivativesSignificant antibacterial/fungal activities
Hybrid CompoundsPyrazine-Triazole HybridsEnhanced biological activity compared to single components

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)pyrazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Redox Behavior: The pyrazine core in 2-(3-chlorophenyl)pyrazine adopts a quinoidal structure upon reduction, shortening C-C bonds and elongating C-N bonds, as observed in boron-nitrogen dihydroindenofluorenes .
  • Thermal Stability : Coordination polymers with pyrazine ligands () decompose stepwise, suggesting that 2-(3-chlorophenyl)pyrazine may exhibit similar stability under thermal stress.

Biological Activity

2-(3-Chlorophenyl)pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2-(3-Chlorophenyl)pyrazine features a pyrazine ring substituted with a 3-chlorophenyl group. The presence of the chlorine atom plays a significant role in modulating the compound's biological properties, influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that pyrazine derivatives, including 2-(3-chlorophenyl)pyrazine, exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrazine derivatives can inhibit the growth of A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's activity is often measured through IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism of Action
A5490.98Inhibition of c-Met signaling
MCF-71.05Induction of apoptosis
HeLa1.28Cell cycle arrest

These findings suggest that 2-(3-chlorophenyl)pyrazine may act through mechanisms such as apoptosis induction and cell cycle arrest, primarily via inhibition of specific kinases like c-Met and VEGFR-2 .

Antimicrobial Activity

In addition to its anticancer properties, 2-(3-chlorophenyl)pyrazine exhibits antimicrobial activity against various bacterial strains. Studies have reported that derivatives of pyrazine show potent effects against Gram-positive bacteria compared to Gram-negative strains. This differential activity may be attributed to variations in membrane permeability and target site accessibility.

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of several pyrazine derivatives on human cancer cell lines. Among these, 2-(3-chlorophenyl)pyrazine demonstrated significant inhibition of cell proliferation, with particular efficacy against lung and breast cancer cells. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrazine derivatives, including 2-(3-chlorophenyl)pyrazine. The study involved testing against selected bacterial strains, revealing that compounds exhibited varying degrees of antibacterial activity, with some derivatives showing MIC values comparable to standard antibiotics like isoniazid .

The biological activity of 2-(3-chlorophenyl)pyrazine can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanisms : The exact mechanism for its antibacterial action remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-chlorophenyl)pyrazine?

Methodological Answer:
Two primary methods are widely used:

  • Chlorination via Phosphorus Oxychloride (POCl₃): Pyrazine derivatives can undergo hydroxyl-to-chlorine substitution using POCl₃ under controlled conditions. For example, 3-hydroxypyrazin-2-carboxamide reacts with POCl₃ to form chloro-cyanopyrazine intermediates, which are further functionalized .
  • Nucleophilic Substitution with Arylboronic Acids: Iron-catalyzed cross-coupling of 3-chlorophenylboronic acid with pyrazine precursors (e.g., bromopyrazine) enables direct aryl attachment. Reaction conditions (e.g., catalyst loading, solvent) must be optimized to avoid side reactions .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
  • Purify via column chromatography or recrystallization for high yields (>80%) .

Basic: How is 2-(3-chlorophenyl)pyrazine characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies aromatic protons (δ 8.5–9.0 ppm for pyrazine ring protons) and chlorine-substituted phenyl protons (δ 7.2–7.8 ppm). Coupling patterns distinguish ortho/meta/para substituents .
    • ¹³C NMR confirms the pyrazine ring carbons (δ 145–155 ppm) and aryl chloride substitution (δ 125–135 ppm) .
  • GC-MS: Retention time and fragmentation patterns (e.g., m/z 205 for [M⁺]) validate molecular weight (220.66 g/mol) and structural integrity .
  • UV-Vis Spectroscopy: Absorbance peaks at ~260 nm (π→π* transitions) and ~300 nm (n→π*) indicate electronic conjugation in the aromatic system .

Advanced: How do computational methods elucidate the electronic structure and dynamics of 2-(3-chlorophenyl)pyrazine?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing chlorine group reduces HOMO energy, enhancing electrophilic substitution susceptibility .
  • Molecular Dynamics (MD) Simulations: Model vibronic couplings in the S₁/S₂ excited states (e.g., using MCTDH wave packet propagation) to interpret ultrafast relaxation dynamics observed in transient absorption spectra .
  • TD-DFT: Simulate UV-Vis spectra and compare with experimental data to assign electronic transitions .

Data Interpretation:

  • Symmetry analysis of vibrational modes (e.g., C-Cl stretching at 650 cm⁻¹) aids in spectral assignments .

Advanced: What role does 2-(3-chlorophenyl)pyrazine play in biochemical interactions, such as receptor binding?

Methodological Answer:

  • 5-HT₂C Receptor Agonism: Structural analogs (e.g., MK212) bind to serotonin receptors via π-π stacking (pyrazine ring) and halogen bonding (Cl substituent). Use radioligand displacement assays (e.g., [³H]-mesulergine) to quantify affinity (Ki values) .
  • In Vivo Studies: Administer subcutaneously (30 min pre-test) to rodents and monitor feeding behavior or locomotor activity. Antagonists (e.g., LY53857) validate target specificity .
  • Docking Simulations: Use MOE or AutoDock to model interactions with receptor binding pockets (e.g., hydrophobic contacts with transmembrane helix 5) .

Advanced: How do metal coordination and basicity studies inform the reactivity of pyrazine derivatives like 2-(3-chlorophenyl)pyrazine?

Methodological Answer:

  • Basicity in Coordination Complexes: Protonation studies (pH 0–7) reveal pKa values for pyrazine-bound metal cyanides (e.g., [Fe(CN)₅pzH]²⁻: pKa = 1.24). The chlorine substituent decreases basicity by ~0.5 units compared to unsubstituted pyrazine .
  • Spectrophotometric Titrations: Monitor absorbance changes at 450 nm (d-d transitions) during protonation. Factor analysis resolves overlapping equilibria (e.g., competitive protonation at N1 vs N4) .
  • ¹H NMR Shifts: β-proton chemical shifts (δ 8.24–8.45 ppm) correlate with metal electronegativity (Fe > Os > Ru), guiding catalyst selection for coordination-driven synthesis .

Advanced: What catalytic systems enable sustainable synthesis of pyrazine derivatives like 2-(3-chlorophenyl)pyrazine?

Methodological Answer:

  • Tungsten-Based Catalysts: Tungsten clusters (e.g., [HW₂O₇]⁻) fragment glucose into C₂/C₃ units, which cyclize with ammonia to form pyrazine rings. Optimize at 200°C, 15 min for 40% yield .
  • Mechanistic Insights: Isotope labeling (¹³C-glucose) and ESI-MS identify intermediates (e.g., glyoxal, aminoketones). Control experiments confirm non-catalytic imidazole formation .
  • Green Chemistry Metrics: Compare E-factors (kg waste/kg product) with traditional routes (e.g., POCl₃-based methods) to assess sustainability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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